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Compound of Interest

Compound Name: Cy2 dic18 (7)

CAS No.: 67675-27-8

Cat. No.: B3278382

Get Quote

Executive Summary & Technical Definition
Cy2 DiC18(7) is a lipophilic, near-infrared (NIR) fluorescent carbocyanine dye used for labeling

the lipid bilayer of liposomes, lipid nanoparticles (LNPs), and extracellular vesicles.[1]

Critical Nomenclature Note: While the commercial name includes "Cy2" (often associated with

green fluorescence), the suffix "(7)" denotes a heptamethine bridge, classifying this molecule

chemically as DiR (DiIC18(7)). Consequently, this dye is a Near-Infrared (NIR) fluorophore, not

a green one. Researchers must use NIR excitation/emission filters (Ex ~750 nm / Em ~780 nm)

for detection.
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Mechanism of Action
Cy2 DiC18(7) is a dialkylcarbocyanine tracer. Its two 18-carbon alkyl chains (C18) act as

hydrophobic anchors, inserting deeply into the lipid bilayer of the nanoparticle. The fluorophore

headgroup resides at the water-lipid interface.

Non-Exchangeable: Once incorporated, the long alkyl chains prevent the dye from passively

exchanging into cell membranes unless the nanoparticle itself fuses with the cell or is

endocytosed.

Fluorescence Enhancement: The dye is weakly fluorescent in water (quenched) but exhibits

a massive quantum yield increase when inserted into a lipid membrane. This ensures low

background noise from free dye.

Visualization: Membrane Insertion Logic
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Figure 1: Mechanism of fluorescence activation upon membrane insertion.

Experimental Protocols
Protocol A: Pre-Formulation Labeling (Thin Film
Hydration)
Best for: Creating uniformly labeled liposomes from scratch.

Materials:

Lipids (e.g., DSPC, Cholesterol, PEG-lipid) dissolved in Chloroform.

Cy2 DiC18(7) Stock: 1 mg/mL in Ethanol or Chloroform.

Rotary Evaporator.

Steps:

Mix: In a round-bottom flask, combine your lipid mixture.

Add Dye: Add Cy2 DiC18(7) to the lipid mix.

Recommended Ratio: 0.1 to 1.0 mol% of total lipid. (High concentrations >1% cause self-

quenching).
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Dry: Evaporate solvents under vacuum (Rotovap) to form a thin, uniform lipid-dye film.

Hydrate: Add aqueous buffer (e.g., PBS) to the film. Agitate at >Tm (transition temperature)

of the lipids to form MLVs (Multilamellar Vesicles).

Size: Extrude through polycarbonate filters (e.g., 100 nm) or sonicate to form LUVs/LNPs.

Purify: (Optional but recommended) Pass through a Sephadex G-50 column or dialyze to

remove any non-incorporated dye crystals, though incorporation efficiency is usually near

100%.

Protocol B: Post-Insertion Labeling (Ethanol Injection)
Best for: Labeling pre-formed LNPs, commercial liposomes, or biological exosomes.

Materials:

Pre-formed Nanoparticles (in aqueous buffer).

Cy2 DiC18(7) Stock: 1 mM in high-quality Ethanol (anhydrous).

Steps:

Prepare Dye Working Solution: Dilute the stock dye in Ethanol such that the addition volume

is <2% of the total nanoparticle sample volume.

Incubation:

Add the dye solution slowly to the nanoparticle suspension while vortexing gently.

Target Concentration: 1–5 µM final dye concentration (or 1 µg dye per mg lipid).

Incubate at 37°C (or room temp) for 15–30 minutes. Heat facilitates insertion into rigid

membranes (like DSPC/Chol).

Quench/Wash:

Add excess PBS or cell culture media.
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Crucial Step: Remove free dye using a spin column (e.g., Amicon Ultra 100kDa cutoff) or

Size Exclusion Chromatography (SEC). Free dye aggregates can yield false positives in

uptake assays.

Validation: Measure fluorescence (Ex 750 / Em 780) before and after purification to calculate

labeling efficiency.

Visualization: Labeling Workflows
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Figure 2: Comparison of Thin Film vs. Post-Insertion labeling workflows.

Analytical Methods & Data Interpretation
In Vivo Imaging (IVIS)
Cy2 DiC18(7) is ideal for biodistribution studies due to its NIR emission, which penetrates

tissue better than visible dyes (like DiO/DiI).

Settings: Use "ICG" (Indocyanine Green) or "DiR" filter sets.

Timepoints: 1h, 4h, 24h, 48h post-injection.

Organs: Liver and spleen will show the highest signal (clearance organs). Tumor

accumulation (EPR effect) can be quantified relative to muscle background.
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Flow Cytometry[4]
Channel: APC-Cy7 or Alexa Fluor 750.

Gating: Gate on live cells (DAPI negative).

Uptake Verification: To distinguish internalized particles from surface-bound particles,

perform a "Trypan Blue Quench". Trypan Blue quenches surface fluorescence but cannot

enter live cells, leaving only the internalized signal.

Comparison of "Di" Dyes
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Troubleshooting & Quality Control
Signal is too low:

Cause: Self-quenching.

Solution:Reduce the dye concentration. If dye molecules are too close in the lipid bilayer,

they transfer energy non-radiatively. Optimum is often <0.5 mol%.

Dye Leaching:

Cause: Presence of high serum albumin or oil phases.
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Solution: Ensure using DiC18 (18-carbon) chains. Shorter chains (DiC12) leach faster.

Cy2 DiC18(7) is very stable, but verify stability by incubating in 50% serum at 37°C for 24h

and measuring free dye release.

Precipitation:

Cause: Adding dye to aqueous buffer too quickly.

Solution: Always dissolve dye in Ethanol/DMSO first, then inject into the vortexing

aqueous phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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using-cy2-dic18-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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